molecular formula C7H12O2 B2741352 [1-(hydroxymethyl)-3-methylidenecyclobutyl]methanol CAS No. 2170372-19-5

[1-(hydroxymethyl)-3-methylidenecyclobutyl]methanol

Cat. No.: B2741352
CAS No.: 2170372-19-5
M. Wt: 128.171
InChI Key: IBDBDXGUJCHOEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(hydroxymethyl)-3-methylidenecyclobutyl]methanol: is an organic compound characterized by a cyclobutane ring with a hydroxymethyl group and a methylene group attached to it. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(hydroxymethyl)-3-methylidenecyclobutyl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with formaldehyde in the presence of a base to introduce the hydroxymethyl group. The reaction conditions often include moderate temperatures and the use of solvents like methanol or ethanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group, resulting in the formation of [1-(formyl)-3-methylidenecyclobutyl]methanol.

    Reduction: The compound can undergo reduction reactions to convert the methylene group into a methyl group, forming [1-(hydroxymethyl)-3-methylcyclobutyl]methanol.

    Substitution: The hydroxymethyl group can participate in substitution reactions with various nucleophiles, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: [1-(formyl)-3-methylidenecyclobutyl]methanol

    Reduction: [1-(hydroxymethyl)-3-methylcyclobutyl]methanol

    Substitution: Various ethers and esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, [1-(hydroxymethyl)-3-methylidenecyclobutyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: The compound’s ability to form hydrogen bonds makes it a potential candidate for studying protein-ligand interactions and enzyme mechanisms. It can be used as a probe to investigate the binding sites of various biomolecules.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [1-(hydroxymethyl)-3-methylidenecyclobutyl]methanol involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methylene group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • [1-(hydroxymethyl)cyclobutyl]methanol
  • [3-(benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol
  • [3-fluoro-1-(hydroxymethyl)cyclobutyl]methanol

Comparison: Compared to its similar compounds, [1-(hydroxymethyl)-3-methylidenecyclobutyl]methanol is unique due to the presence of the methylene group, which imparts distinct reactivity and properties. The methylene group allows for additional chemical modifications and interactions, making it a versatile compound in various applications.

Properties

IUPAC Name

[1-(hydroxymethyl)-3-methylidenecyclobutyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6-2-7(3-6,4-8)5-9/h8-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDBDXGUJCHOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.